molecular formula C15H10ClF3N2O3 B11471174 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11471174
M. Wt: 358.70 g/mol
InChI Key: WYDFNOAQGYZRHE-UHFFFAOYSA-N
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Description

    Chlorophenyl Group: Introduced via electrophilic aromatic substitution using chlorobenzene derivatives.

    Trifluoromethyl Group: Added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions

  • Formation of the Pyrrolo[3,2-b]pyridine Core:

      Starting Material: A suitable pyridine derivative.

      Reaction: Cyclization reactions often involving amines and aldehydes under acidic or basic conditions.

      Conditions: Typically carried out in solvents like ethanol or acetonitrile at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the ketone group to form alcohol derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like bromine for halogenation or nitric acid for nitration.

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group may interact with protein targets through hydrophobic interactions and halogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Substitution of chlorine with bromine alters reactivity and potential biological activity.

Uniqueness: The presence of both the trifluoromethyl and chlorophenyl groups in 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid makes it unique, providing a combination of lipophilicity and specific reactivity that is not found in similar compounds.

Properties

Molecular Formula

C15H10ClF3N2O3

Molecular Weight

358.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H10ClF3N2O3/c16-7-2-1-3-8(4-7)21-6-9(14(23)24)12-13(21)10(15(17,18)19)5-11(22)20-12/h1-4,6,10H,5H2,(H,20,22)(H,23,24)

InChI Key

WYDFNOAQGYZRHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)Cl)C(=O)O)NC1=O)C(F)(F)F

Origin of Product

United States

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